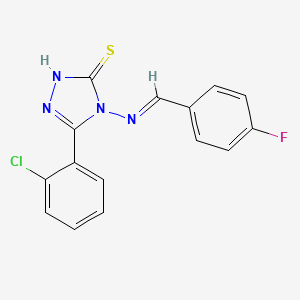
5-(2-Chlorophenyl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Clorofenil)-4-((4-fluorobencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto químico que pertenece a la clase de derivados del triazol
Métodos De Preparación
La síntesis de 5-(2-Clorofenil)-4-((4-fluorobencilideno)amino)-4H-1,2,4-triazol-3-tiol generalmente implica la reacción de 2-clorobenzaldehído con 4-fluorobencilideno hidrazina para formar la hidrazona correspondiente. Este intermedio se cicla luego con tiourea en condiciones ácidas para producir el derivado de triazol deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácido clorhídrico para facilitar el proceso de ciclización.
Análisis De Reacciones Químicas
5-(2-Clorofenil)-4-((4-fluorobencilideno)amino)-4H-1,2,4-triazol-3-tiol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para formar los derivados correspondientes de sulfóxido o sulfona.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir los derivados de amina correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro o flúor son reemplazados por otros nucleófilos como aminas o tioles.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como diclorometano o acetonitrilo, y catalizadores como sales de paladio o cobre. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto ha mostrado actividades biológicas prometedoras, incluidas propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se está investigando su posible uso como agente terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Clorofenil)-4-((4-fluorobencilideno)amino)-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se cree que su actividad antimicrobiana resulta de la inhibición de enzimas clave involucradas en la síntesis de la pared celular bacteriana. En las células cancerosas, el compuesto puede inducir la apoptosis al activar vías de señalización específicas e inhibir la proliferación celular.
Comparación Con Compuestos Similares
5-(2-Clorofenil)-4-((4-fluorobencilideno)amino)-4H-1,2,4-triazol-3-tiol se puede comparar con otros derivados del triazol, como:
1,2,4-Triazol: Un compuesto de triazol simple con actividad antifúngica de amplio espectro.
Fluconazol: Un fármaco antifúngico a base de triazol utilizado para tratar diversas infecciones fúngicas.
Voriconazol: Otro agente antifúngico triazol con actividad mejorada contra una amplia gama de patógenos fúngicos.
La singularidad de 5-(2-Clorofenil)-4-((4-fluorobencilideno)amino)-4H-1,2,4-triazol-3-tiol radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados del triazol.
Propiedades
Número CAS |
478254-00-1 |
|---|---|
Fórmula molecular |
C15H10ClFN4S |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-13-4-2-1-3-12(13)14-19-20-15(22)21(14)18-9-10-5-7-11(17)8-6-10/h1-9H,(H,20,22)/b18-9+ |
Clave InChI |
HRQLYGMWMGGZIH-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


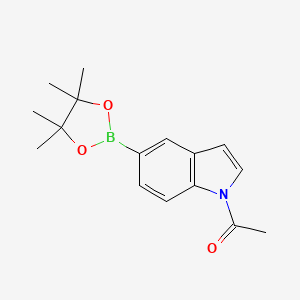
![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)
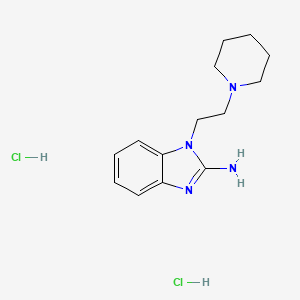

![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)

![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)

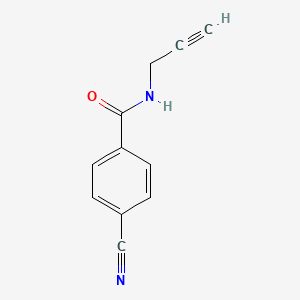
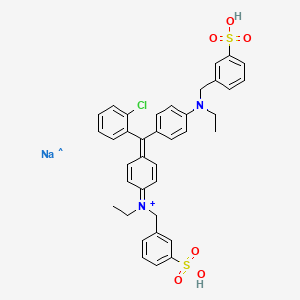
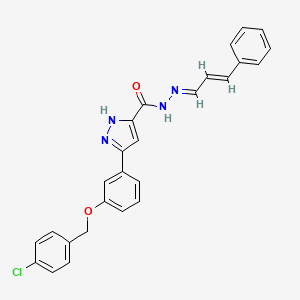
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
